molecular formula C10H13BrN2O2 B1524918 5-Bromo-N-tert-butyl-2-nitroaniline CAS No. 1163707-73-0

5-Bromo-N-tert-butyl-2-nitroaniline

Cat. No.: B1524918
CAS No.: 1163707-73-0
M. Wt: 273.13 g/mol
InChI Key: FXOQUYKHAQDUDT-UHFFFAOYSA-N
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Description

“5-Bromo-N-tert-butyl-2-nitroaniline” is a compound of scientific interest due to its unique physical and chemical properties, and its potential applications in both research and industry. It has a CAS Number of 1163707-73-0 and a molecular weight of 273.13 .


Molecular Structure Analysis

The IUPAC name for this compound is N-(5-bromo-2-nitrophenyl)-N-(tert-butyl)amine . The InChI code is 1S/C10H13BrN2O2/c1-10(2,3)12-8-6-7(11)4-5-9(8)13(14)15/h4-6,12H,1-3H3 .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C10H13BrN2O2 and a molecular weight of 273.13 .

Scientific Research Applications

Hetero-Cope Rearrangement and Stable Free Radical Synthesis

The hetero-Cope rearrangement of 4-tert-butyl-phenyl-tert-butylhydroxylamine allows for the synthesis of the corresponding ortho-bromoaniline, leading to the formation of new highly water-soluble nitroxides like potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate. This compound exhibits significant persistence in water, even at low pH levels (Marx & Rassat, 2002).

Synthesis and Properties of Nitroxides

Nitroxides, such as 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls, play a crucial role as molecular probes and labels in various scientific fields, including biophysics, structural biology, and biomedical research. Their synthesis involves the reaction of 2-tert-butyl-1-pyrroline 1-oxides with butyllithium, yielding compounds with notable resistance to chemical reduction, which is vital for their application in scientific research (Zhurko et al., 2020).

Magnetic Materials and Hydrogen Bonds

5(6)-chloro-2-(N-tert-butyl-N-aminoxyl)benzimidazole and related compounds, synthesized and characterized by various spectroscopic methods, exhibit intriguing properties, such as dimeric antiferromagnetic exchange coupling. These properties are attributed to the N−O to N−O through-space antiferromagnetic exchange mechanism, making these compounds significant in the study of organic magnetic materials (Ferrer et al., 2001).

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, including approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

Properties

IUPAC Name

5-bromo-N-tert-butyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)12-8-6-7(11)4-5-9(8)13(14)15/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOQUYKHAQDUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716662
Record name 5-Bromo-N-tert-butyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163707-73-0
Record name 5-Bromo-N-(1,1-dimethylethyl)-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1163707-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-tert-butyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-2-fluoro-nitrobenzene (4 g, 18.2 mmol) and tert-butylamine (4.78 mL, 45.5 mmol, 2.5 eq) in EtOH (80 mL) is stirred for 15 h at 85° C., allowed to cool and concentrated. The residue purified by silica gel column chromatography (Hex/EtOAc, 1:0→99:1) to afford 4.8 g of the title compound as an orange solid: ESI-MS: 273.0/275.0 [M+H]+; tR=5.68 min (System 1); TLC: Rf=0.49 (Hex/EtOAc, 9:1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.78 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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